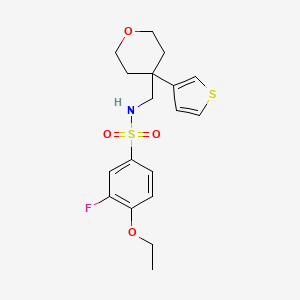
4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22FNO4S2 and its molecular weight is 399.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22FN2O3S
- Molecular Weight : 392.5 g/mol
- CAS Number : 2034449-48-2
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamides, including the compound , exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.008 to 0.046 μg/mL against various pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Potential
In vitro studies have shown that compounds with similar structural frameworks can inhibit cancer cell proliferation. For instance, thiazole derivatives related to benzenesulfonamides have been reported to selectively target cancer cells while sparing normal cells, indicating a potential for lower toxicity profiles . The specific mechanisms often involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
The proposed mechanism of action for 4-ethoxy-3-fluoro-N-(methyl)benzenesulfonamide involves:
- Inhibition of Enzymatic Activity : The compound may inhibit bacterial topoisomerases, similar to other sulfonamide derivatives.
- Disruption of Cell Membrane Integrity : Some studies suggest that sulfonamides can compromise bacterial cell membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against several bacterial strains. The results indicated that this compound exhibited a higher potency compared to traditional antibiotics like ampicillin. The study concluded that the compound could serve as a promising candidate for further development as an antibacterial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of sulfonamide derivatives revealed that the compound effectively inhibited the growth of various cancer cell lines in vitro. It was found to induce apoptosis in cancer cells while maintaining viability in non-cancerous cells, suggesting a selective action against malignant cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN2O3S |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 2034449-48-2 |
| Antibacterial MIC Range | 0.008 - 0.046 μg/mL |
| Anticancer Mechanism | Topoisomerase inhibition |
属性
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S2/c1-2-24-17-4-3-15(11-16(17)19)26(21,22)20-13-18(6-8-23-9-7-18)14-5-10-25-12-14/h3-5,10-12,20H,2,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAPFBMQQFDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













